N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide
Description
N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorinated aromatic ring, and an oxolane moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-14-2-3-15(10-18(14)20)11-21-19(23)17-4-7-22(8-5-17)12-16-6-9-24-13-16/h2-3,10,16-17H,4-9,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKPZPZGRAWKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)CC3CCOC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a Friedel-Crafts alkylation reaction using 3-fluoro-4-methylbenzyl chloride and piperidine.
Attachment of the Oxolane Moiety: The oxolane moiety can be attached via a nucleophilic substitution reaction using oxolane-3-methanol and a suitable leaving group on the piperidine ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic ring and the piperidine moiety are likely to play key roles in binding to these targets, while the oxolane moiety may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide
- N-[(3-fluoro-4-methylphenyl)methyl]-1-(tetrahydrofuran-3-ylmethyl)piperidine-4-carboxamide
- N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Uniqueness
N-[(3-fluoro-4-methylphenyl)methyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide is unique due to the specific positioning of the fluorine atom on the aromatic ring and the oxolane moiety on the piperidine ring. These structural features may confer distinct binding properties and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
